

# Application Notes and Protocols for BMS-986104

## Dose-Response Studies in Lymphocytes

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### Compound of Interest

Compound Name: BMS-986104

Cat. No.: B8757019

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## Introduction

**BMS-986104** is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its primary mechanism of action involves the functional antagonism of S1P1, which plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs. By modulating S1P1, **BMS-986104** effectively sequesters lymphocytes within these organs, leading to a dose-dependent reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia. This application note provides an overview of the dose-response relationship of **BMS-986104** on lymphocytes and detailed protocols for assessing its effects.

## Mechanism of Action: S1P1 Receptor Modulation

**BMS-986104** acts as an agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates G $\alpha$ i signaling pathways. This initial agonism is followed by the internalization and degradation of the S1P1 receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes and other secondary lymphoid tissues. This functional antagonism traps lymphocytes, preventing their recirculation into the bloodstream and infiltration into tissues.<sup>[1][2][3]</sup>

## Quantitative Dose-Response Data

Preclinical and clinical studies have demonstrated a clear dose-dependent effect of **BMS-986104** on absolute lymphocyte counts (ALC). The following tables summarize the expected dose-response relationship based on available data for S1P1 modulators.

## Preclinical Dose-Response in Rodent Models

Data presented below is representative for a potent S1P1 modulator and illustrates the expected dose-dependent reduction in peripheral blood lymphocyte counts in mice.

Dose (mg/kg, oral)	Mean Percent Reduction in ALC (24h post-dose)
0.01	~15%
0.03	~30%
0.1	~50%
0.3	~65%
1.0	>70%

## Projected Clinical Dose-Response in Healthy Subjects

The following data is projected based on the primary objective of the Phase 1 clinical trial (NCT02211469), which aimed for a 50% to 70% reduction in absolute lymphocyte count.[\[4\]](#)[\[5\]](#)

Single Ascending Dose (mg)	Expected Nadir of Absolute Lymphocyte Count (as % of baseline)
Low Dose Cohort	50 - 60%
Mid Dose Cohort	30 - 50%
High Dose Cohort	< 30%

## Experimental Protocols

## Protocol 1: In Vivo Assessment of BMS-986104-Induced Lymphopenia in Mice

This protocol details the methodology for evaluating the dose-dependent effect of **BMS-986104** on peripheral blood lymphocyte counts in a murine model.

Materials:

- **BMS-986104**
- Vehicle solution (e.g., 0.5% methylcellulose in water)
- C57BL/6 mice (male, 8-10 weeks old)
- EDTA-coated micro-hematocrit tubes for blood collection
- Automated hematology analyzer or flow cytometer
- FACS tubes
- Red blood cell lysis buffer
- Phosphate-buffered saline (PBS)
- Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, and B220
- Counting beads for absolute cell counting (for flow cytometry)

Procedure:

- **Compound Preparation:** Prepare a stock solution of **BMS-986104** in a suitable solvent and then dilute to the final desired concentrations in the vehicle solution.
- **Animal Dosing:** Acclimatize mice for at least one week before the experiment. Randomly assign mice to treatment groups (vehicle control and different dose levels of **BMS-986104**). Administer the compound or vehicle orally via gavage.

- Blood Collection: At predetermined time points (e.g., baseline, 4, 8, 24, 48, and 72 hours post-dose), collect a small volume of peripheral blood (approximately 50  $\mu$ L) from the tail vein or retro-orbital sinus into EDTA-coated tubes.
- Absolute Lymphocyte Count (Hematology Analyzer):
  - Thoroughly mix the blood sample.
  - Analyze the sample using a calibrated automated hematology analyzer to obtain the absolute lymphocyte count (cells/ $\mu$ L).
- Lymphocyte Subpopulation Analysis (Flow Cytometry):
  - Aliquot a fixed volume of whole blood into FACS tubes.
  - Add a cocktail of fluorescently conjugated antibodies (anti-CD45, -CD3, -CD4, -CD8, -B220) to identify total lymphocytes and T and B cell subsets.
  - Incubate for 20-30 minutes at 4°C in the dark.
  - Add red blood cell lysis buffer and incubate for 10-15 minutes at room temperature.
  - Wash the cells with PBS.
  - Resuspend the cell pellet in a known volume of PBS or FACS buffer.
  - Add a known number of counting beads just before analysis.
  - Acquire data on a flow cytometer.
- Data Analysis:
  - For hematology analyzer data, calculate the percentage change in absolute lymphocyte count from baseline for each animal and each time point.
  - For flow cytometry data, first gate on CD45+ leukocytes. From this population, identify lymphocyte subsets (e.g., T cells: CD3+; Helper T cells: CD3+CD4+; Cytotoxic T cells: CD3+CD8+; B cells: B220+).

- Calculate the absolute count of each lymphocyte subset using the following formula:  
(Number of cell events / Number of bead events) x (Bead concentration / Volume of blood sample)
- Generate dose-response curves by plotting the percentage reduction in lymphocyte counts against the **BMS-986104** dose.

## Protocol 2: In Vitro Lymphocyte Migration (Chemotaxis) Assay

This protocol assesses the ability of **BMS-986104** to inhibit lymphocyte migration towards a chemoattractant, mimicking its mechanism of preventing lymphocyte egress.

### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated primary human lymphocytes
- **BMS-986104**
- Chemoattractant: Sphingosine-1-phosphate (S1P)
- Transwell inserts (e.g., 5 µm pore size for lymphocytes)
- 24-well plates
- RPMI 1640 medium with 0.5% bovine serum albumin (BSA)
- Flow cytometer or cell counter

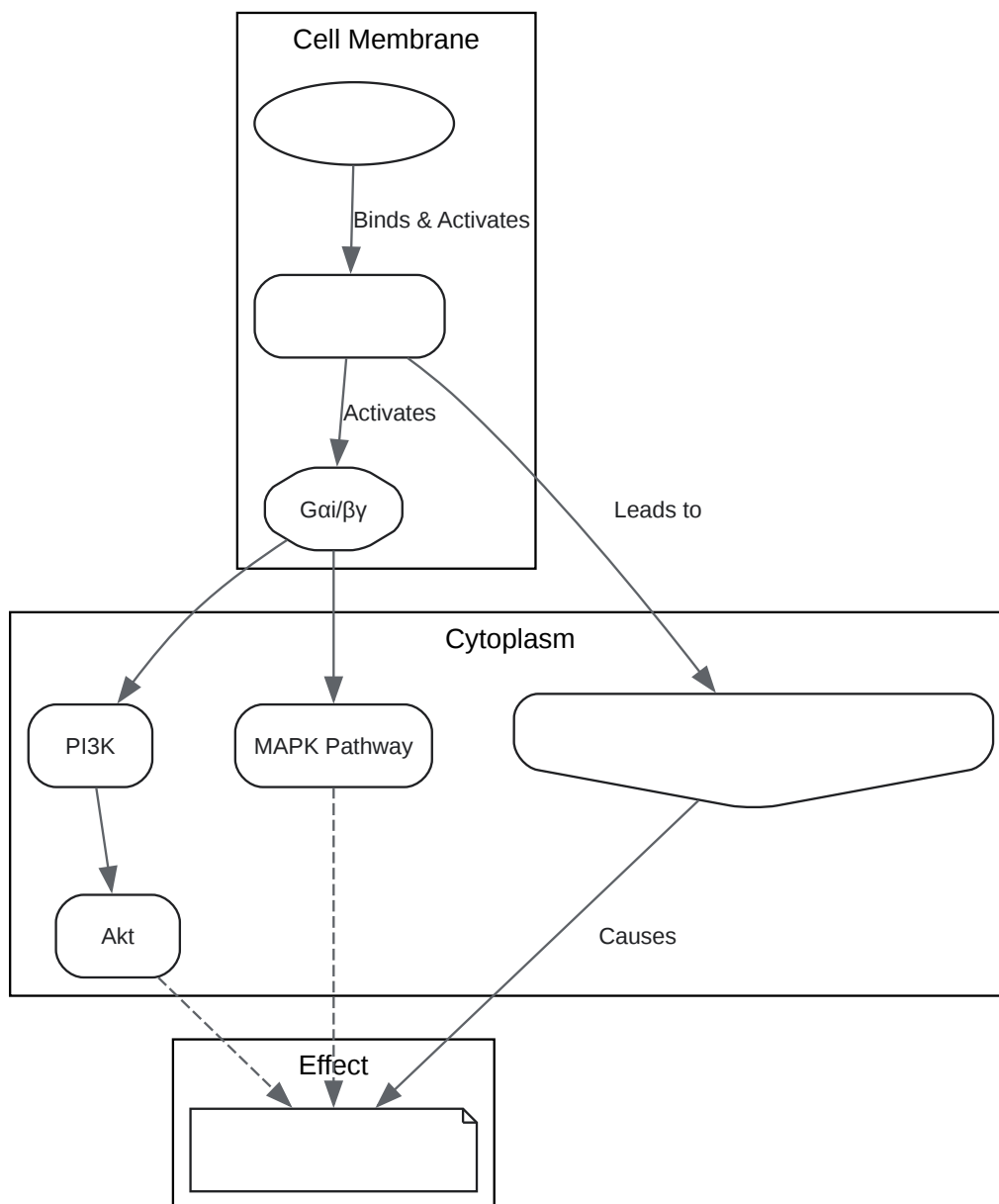
### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If desired, further purify total lymphocytes or specific subsets. Resuspend cells in RPMI 1640 + 0.5% BSA.
- Compound Pre-incubation: Incubate the lymphocytes with various concentrations of **BMS-986104** (or vehicle control) for 1-2 hours at 37°C. This allows for receptor modulation.

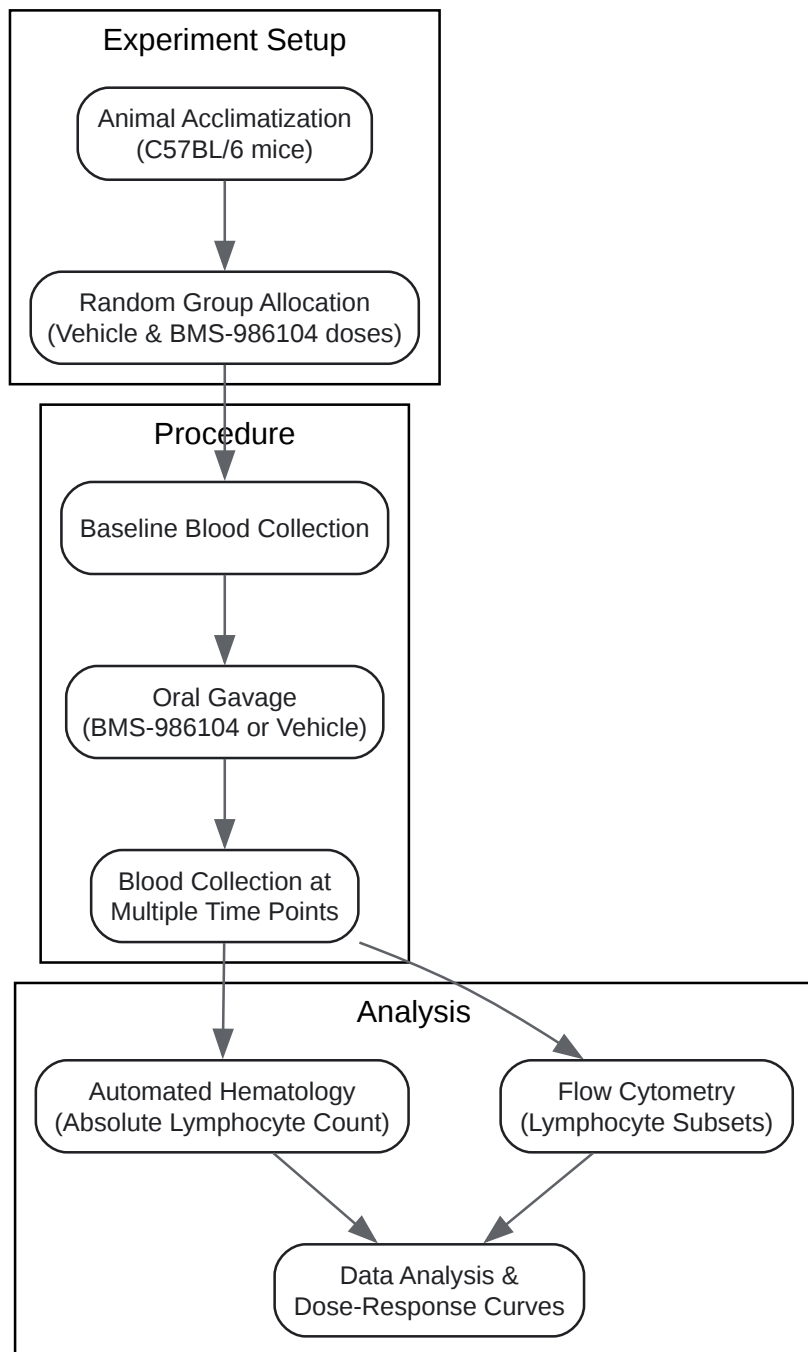
- Assay Setup:
  - Add RPMI 1640 + 0.5% BSA containing S1P (e.g., 100 nM) to the lower chamber of the 24-well plate.
  - Add RPMI 1640 + 0.5% BSA without S1P to some wells as a negative control.
  - Place the Transwell inserts into the wells.
  - Add the pre-incubated lymphocytes (e.g.,  $1 \times 10^6$  cells) in a small volume to the upper chamber of the Transwell insert.
- Migration: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 2-4 hours to allow for cell migration.
- Quantification of Migrated Cells:
  - Carefully remove the Transwell inserts.
  - Collect the cells that have migrated to the lower chamber.
  - Count the migrated cells using a cell counter or by flow cytometry with counting beads.
- Data Analysis:
  - Calculate the percentage of migrating cells for each condition relative to the total number of cells added to the upper chamber.
  - Determine the percentage inhibition of migration for each **BMS-986104** concentration compared to the vehicle control (in the presence of S1P).
  - Generate a dose-response curve by plotting the percentage inhibition of migration against the **BMS-986104** concentration and calculate the IC<sub>50</sub> value.

## Visualizations

## BMS-986104 Signaling Pathway in Lymphocytes



## Experimental Workflow for In Vivo Lymphopenia Assay

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